N-benzyl-N'-cyclohexyl-N-isopropylthiourea
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Overview
Description
N-benzyl-N'-cyclohexyl-N-isopropylthiourea (BCIT) is a thiourea derivative that has been widely used in scientific research for its unique properties. BCIT is known for its ability to act as a reversible inhibitor of dopamine beta-hydroxylase (DBH), which is an enzyme that is involved in the conversion of dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels, which has been linked to a variety of physiological and biochemical effects.
Scientific Research Applications
Corrosion Inhibition
Thiourea derivatives, including structures similar to N-benzyl-N'-cyclohexyl-N-isopropylthiourea, have been studied for their potential as corrosion inhibitors. For example, derivatives like 1,3-dibenzylthiourea (DBTU) and 1-benzyl-3-diisopropylthiourea (DPTU) have shown effectiveness in inhibiting carbon steel corrosion in HCl solution. These studies reveal that the replacement of benzyl groups with isopropyl groups can enhance inhibitory properties, highlighting the significance of thiourea derivatives in corrosion prevention (Torres et al., 2014).
Membrane Technology
Polyurethane (PU) membranes synthesized from various chemicals, including those with thiourea structures, have been investigated for their pervaporation properties, particularly in benzene/cyclohexane separation. These membranes have shown benzene-selective nature, with the incorporation of hydroxypropyl-β-cyclodextrin (HP-β-CD) enhancing the sorption selectivity and permeation flux. This research underscores the role of thiourea derivatives in improving membrane-based separation processes (Lue & Peng, 2003).
Chemical Synthesis and Biological Activity
Novel acyl thiourea compounds have been synthesized for biological activity studies, including antioxidant and anti-haemolytic activities. These compounds, created from cyclohexanecarbonyl isothiocyanate and various amines, demonstrate the chemical versatility and potential biological significance of thiourea derivatives (Haribabu et al., 2015).
Nonlinear Optical (NLO) Materials
Unsymmetrical acyl thiourea derivatives have been explored for their third-order nonlinear optical (NLO) properties. Studies on compounds like 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) and methyl 2-(3-benzoylthioureido)benzoate (MBTB) reveal their potential as efficient NLO materials, indicating the applicability of thiourea derivatives in the development of advanced optical materials (Ashfaq et al., 2021).
Future Directions
properties
IUPAC Name |
1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2S/c1-14(2)19(13-15-9-5-3-6-10-15)17(20)18-16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUZGFGEFYFGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=S)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333602 |
Source
|
Record name | 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24836860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
482282-84-8 |
Source
|
Record name | 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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